![molecular formula C9H17O6P B14234774 Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate CAS No. 528846-23-3](/img/structure/B14234774.png)
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate is an organic compound with the molecular formula C9H17O5P It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromocrotonate with triethyl phosphite. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted butenoates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzymatic activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be compared with other similar compounds, such as:
Methyl 4-(diethoxyphosphoryl)-2-butenoate: Similar structure but different stereochemistry.
Methyl 3-(diethoxyphosphoryl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a butenoate moiety.
Methyl 4-(diethoxyphosphoryl)-2-isopropoxybut-2-enoate: Contains an isopropoxy group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
528846-23-3 |
|---|---|
Formule moléculaire |
C9H17O6P |
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
methyl 4-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C9H17O6P/c1-4-13-16(11,14-5-2)15-8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
PEMFOUHAPNJKLP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


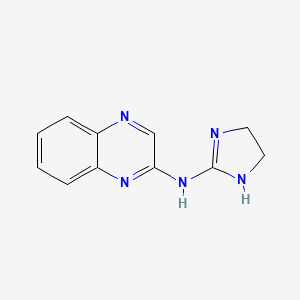
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
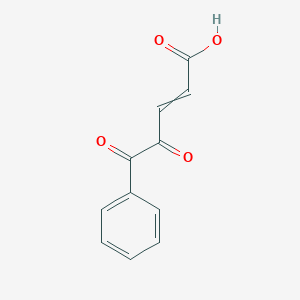
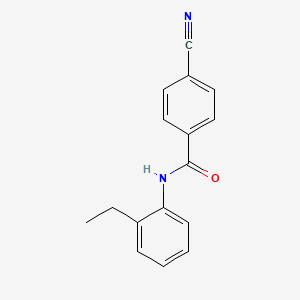
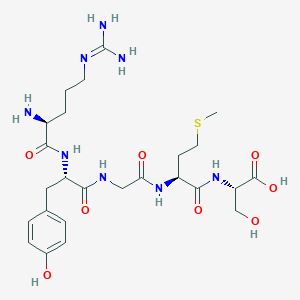
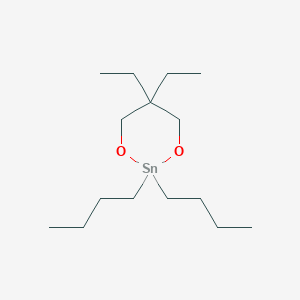
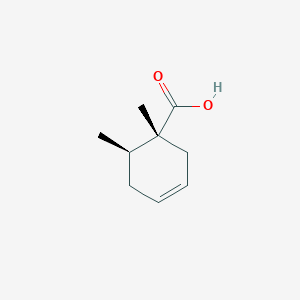
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
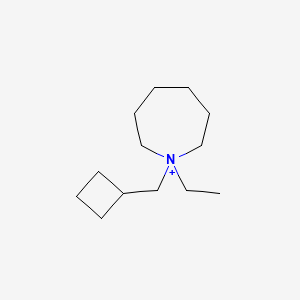
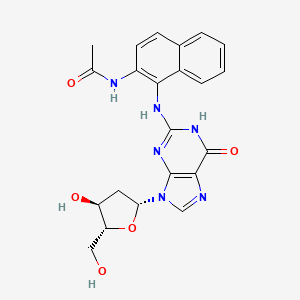
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
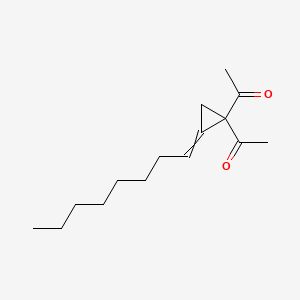
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)
